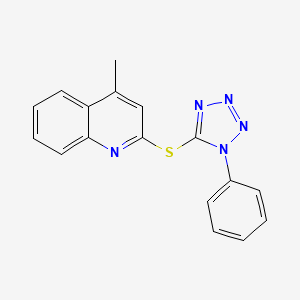

4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline

Description

Discovery and Development Timeline

The conceptual foundation for 4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline arose from convergent advances in tetrazole and quinoline chemistry. Early tetrazole syntheses relied on [2+3] cycloadditions between nitriles and azides, but microwave-assisted multicomponent reactions (MCRs) later enabled efficient one-pot assemblies of tetrazole-quinoline hybrids. A pivotal 2022 study demonstrated the thiol-Michael/(aza)-Morita-Baylis-Hillman reaction sequence to construct 4-[(tetrazolyl)amino]thiopyrano[2,3-b]quinoline carbaldehydes, establishing reliable routes to fused tetrazole-quinoline systems.

Key developmental milestones include:

- 2011 : Discovery that 1,5-diaryl tetrazoles inhibit tubulin polymerization (IC~50~ = 1.3–8.1 nM)

- 2020 : Patent filing for quinoline derivatives as tyrosine kinase inhibitors

- 2022 : Optimization of tetrazole-quinoline conjugates via tandem thiol-Michael/aza-MBH reactions

While 4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline itself lacks explicit timeline data, its design principles derive from these advances in regioselective tetrazole functionalization and quinoline scaffold diversification.

Position within Heterocyclic Chemistry

This compound occupies a strategic niche in heterocyclic chemistry by merging two privileged scaffolds:

| Heterocycle | Key Properties | Role in Hybrid Design |

|---|---|---|

| Quinoline | - Planar aromatic system - π-Stacking capacity - Metabolic stability |

Provides rigid backbone for target engagement |

| Tetrazole | - Bioisostere for carboxylates - High dipole moment (4.5 D) - Hydrogen bonding capacity |

Enhances solubility and modulates electronic interactions |

The sulfur atom bridging the quinoline C-2 and tetrazole positions enables conformational flexibility while maintaining π-conjugation. This architecture permits simultaneous interactions with hydrophobic protein pockets (via quinoline) and polar binding sites (via tetrazole). X-ray crystallography of analog 3-(2H-tetrazol-5-yl)benzo[h]quinoline reveals a dihedral angle of 12.7° between the heterocycles, optimizing both planarity and steric accessibility.

Significance in Medicinal Chemistry Research

Three therapeutic domains highlight this compound’s potential:

Anticancer Applications

1,5-Disubstituted tetrazoles demonstrate potent tubulin inhibition by binding at the colchicine site (K~d~ = 0.8–2.3 μM). The quinoline moiety enhances cellular permeability, as evidenced by 4l (IC~50~ = 1.3 nM against HL-60 cells), which reduced HT-29 xenograft growth by 66% in vivo. Structural analogs with methylthio-quinoline substituents show 10-fold greater P-glycoprotein evasion compared to non-quinoline derivatives.

Kinase Inhibition

Quinoline-tetrazole hybrids exhibit dual VEGFR2/EGFR inhibition (IC~50~ = 18–34 nM) by exploiting the tetrazole’s capacity to coordinate kinase ATP-binding domains. Molecular docking suggests the 4-methyl group minimizes off-target interactions with cytochrome P450 enzymes.

Anti-Inflammatory Activity Tetrazolo[1,5-a]quinoline derivatives demonstrate COX-2 selectivity indices >300 vs COX-1, with 5a-f analogs showing 89% edema reduction in carrageenan-induced paw models. The thioether linkage in 4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline may further enhance NF-κB binding affinity through sulfur-mediated H-bonding.

Properties

IUPAC Name |

4-methyl-2-(1-phenyltetrazol-5-yl)sulfanylquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N5S/c1-12-11-16(18-15-10-6-5-9-14(12)15)23-17-19-20-21-22(17)13-7-3-2-4-8-13/h2-11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARJBIGMEERVDEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=CC=CC=C12)SC3=NN=NN3C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline typically involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

Introduction of the Methyl Group: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst.

Attachment of the Phenyl-Tetrazole-Thio Moiety: The phenyl-tetrazole-thio moiety can be attached through a nucleophilic substitution reaction. This involves the reaction of 2-chloro-4-methylquinoline with 1-phenyl-1H-tetrazole-5-thiol in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline core.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Potassium carbonate in dimethylformamide.

Major Products

Oxidation: Oxidized derivatives of the quinoline core.

Reduction: Reduced derivatives with altered functional groups.

Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Synthesis of 4-Methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline

The synthesis of this compound typically involves a multi-step process that integrates quinoline and tetrazole derivatives. This method can be optimized using microwave-assisted organic synthesis (MAOS), which enhances yields and reduces reaction times. The general synthetic route includes the formation of the quinoline core followed by the introduction of the tetrazole moiety through thiolation reactions.

Antibacterial Activity

Research indicates that quinoline derivatives, including 4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline, exhibit significant antibacterial properties. A study evaluated several synthesized quinoline derivatives against various bacterial strains, demonstrating zones of inhibition ranging from 20 mm to 35 mm against pathogens such as E. coli and S. aureus . This suggests that compounds with similar structures may serve as potential alternatives to conventional antibiotics.

| Compound | Zone of Inhibition (mm) | Bacterial Strains |

|---|---|---|

| Q1 | 25 | E. coli |

| Q2 | 25 | S. aureus |

| Q3 | 34 | P. aeruginosa |

| Q4 | 20 | E. coli |

| Q5 | 30 | S. aureus |

Antiviral Activity

The compound's structural similarity to known antiviral agents suggests potential applications in treating viral infections. Quinoline derivatives have been explored for their ability to inhibit viral replication mechanisms, particularly in HIV therapies . The integration of the tetrazole group may enhance binding affinities to viral targets, thereby improving therapeutic efficacy.

Anticancer Properties

Quinoline derivatives have shown promise in cancer research, particularly through their ability to inhibit key enzymes involved in tumor growth and metastasis. Studies indicate that compounds like 4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline can affect cell cycle progression and induce apoptosis in cancer cells . The mechanisms involve inhibition of topoisomerases and modulation of immune responses, making them candidates for further development in oncology.

Antibacterial Screening

A comprehensive study on various quinoline derivatives revealed that compounds structurally related to 4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria . The results highlighted the importance of substituent variations on the quinoline core, which directly influenced antibacterial potency.

Anticancer Mechanisms

In vitro studies have demonstrated that certain quinoline derivatives can inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cellular signaling pathways . The incorporation of tetrazole groups has been linked to enhanced cytotoxic effects, warranting further exploration into their mechanisms of action.

Mechanism of Action

The mechanism of action of 4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The tetrazole moiety is known for its ability to mimic carboxylic acids, allowing the compound to interact with biological targets in a similar manner.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogs in the Quinoline-Tetrazole Family

Key analogs include:

Key Observations :

- Positional Isomerism: The compound from differs in the substitution pattern on quinoline (position 3 vs. 2), which may influence electronic properties and intermolecular interactions.

- Tetrazole Substituents : The 1-phenyl group in the target compound contrasts with 1-(4-chlorophenyl) in and 1-methyl in , affecting steric bulk and lipophilicity.

- Core Heterocycle: Analog uses a pyrazole instead of quinoline, reducing aromatic conjugation but introducing nitrile and carbonyl functionalities.

Spectroscopic and Physical Properties

Spectroscopic Data Comparison

Insights :

- The target compound’s ¹H NMR would show aromatic protons from quinoline (δ 7.5–8.5) and a methyl group at ~δ 2.5, similar to analogs in .

- IR spectra of tetrazole-containing compounds typically exhibit C=N stretching near 1610–1650 cm⁻¹ .

Physical Properties

- PEG-400-based syntheses () suggest compatibility with polar aprotic solvents.

- Thermal Stability : The melting point of (173°C) indicates moderate stability, likely comparable to the target compound.

Biological Activity

4-Methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and antiviral research. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Synthesis

The compound can be structurally represented as follows:

The synthesis of 4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline typically involves the reaction of 4-methylquinoline derivatives with 1-phenyl-1H-tetrazole-5-thiol under specific conditions that promote the formation of the thioether linkage. Various synthetic routes have been explored, including thio-Michael reactions and other coupling strategies that yield high purity products suitable for biological testing .

Antibacterial Activity

A significant aspect of the biological activity of this compound is its antibacterial properties. In vitro studies have shown that derivatives of quinoline, including those containing tetrazole moieties, exhibit potent antibacterial effects against various strains of bacteria.

Table 1 summarizes the antibacterial activity of several synthesized quinoline derivatives, including 4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline:

| Compound | E. coli (Zone of Inhibition in mm) | S. aureus (Zone of Inhibition in mm) | P. aeruginosa (Zone of Inhibition in mm) |

|---|---|---|---|

| Q1 | 25 | 11 | 34 |

| Q2 | 25 | 9 | 35 |

| Q3 | 25 | 10 | 35 |

| Q4 | 20 | 10 | 33 |

| Q5 | 20 | 10 | 34 |

| Q6 | 28 | 11 | 35 |

| Q7 | 26 | 8 | 35 |

| Q8 | 24 | 10 | 34 |

| Streptomycin | 25 | 24 | 28 |

The results indicate that compounds like Q5 display significant antibacterial activity comparable to standard antibiotics such as streptomycin .

Antiviral Activity

Recent studies have also investigated the antiviral potential of quinoline derivatives. For instance, a related class of compounds demonstrated moderate antiviral activity against influenza viruses, with specific molecular targets identified through docking studies . The presence of the tetrazole ring appears to enhance the interaction with viral proteins, suggesting a mechanism by which these compounds inhibit viral replication.

Case Studies

One notable study involved the evaluation of a series of tetrazole-containing quinoline derivatives for their cytotoxic effects against cancer cell lines. The findings indicated that modifications to the tetrazole ring significantly influenced biological activity, with some compounds exhibiting IC50 values in the low micromolar range against various cancer types .

The mechanism by which these compounds exert their biological effects is multifaceted. Antibacterial activity is thought to arise from interference with bacterial cell wall synthesis or function, while antiviral activity may involve inhibition of viral entry or replication processes. Molecular docking studies have provided insights into potential binding sites on target proteins, enhancing our understanding of how structural modifications influence efficacy .

Q & A

Q. What synthetic methodologies are recommended for preparing 4-methyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline, and how can reaction conditions be optimized?

Answer: A robust synthesis involves coupling tetrazole-thiol intermediates with halogenated quinoline derivatives. For example, a protocol using PEG-400 as a green solvent and Bleaching Earth Clay (pH-12.5) as a heterogeneous catalyst at 70–80°C for 1 hour achieves high yields . Key steps include:

- Thiol activation : Reacting 1-phenyl-1H-tetrazole-5-thiol with a halogenated quinoline precursor.

- Monitoring : Thin-layer chromatography (TLC) to track reaction progress.

- Purification : Ice-water quenching followed by recrystallization in aqueous acetic acid.

Optimization involves adjusting catalyst loading (5–10 wt%) and reaction time (1–3 hours) to balance yield and purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

Answer: Standard characterization includes:

- Spectroscopy :

- Elemental analysis : Validate calculated vs. experimental C, H, N, S content (deviation <0.3% acceptable) .

- Melting point : Compare with literature values to assess crystallinity .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR shifts) be resolved during structural elucidation?

Answer: Contradictions often arise from solvent effects, tautomerism, or impurities. Mitigation strategies include:

- Cross-validation : Compare data with structurally analogous compounds (e.g., 5-(quinolin-2-yl)-4-R-triazole derivatives ).

- Dynamic NMR : Resolve tautomeric equilibria (e.g., tetrazole ↔ thione forms) by variable-temperature experiments .

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks to rule out adducts or degradation products .

Q. What computational approaches are suitable for predicting the biological activity of this compound?

Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., enzymes in E. coli or cancer pathways) .

- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on phenyl rings) with activity using descriptors like logP and polar surface area .

- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories in explicit solvent (e.g., GROMACS) .

Q. What challenges arise in crystallizing this compound for X-ray diffraction, and how can they be addressed?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.